Boc-D-thz-OH

Chiral purity analysis Stereochemistry validation Peptide synthesis

Boc-D-thz-OH (CAS 63091-82-7) is the D-enantiomer (4S) of N-Boc-thiazolidine-4-carboxylic acid, a sulfur-containing cyclic amino acid critical for chiral peptide and PNA research. Unlike its L-counterpart, this stereoisomer uniquely alters PNA/DNA hybridization thermodynamics—reducing triplex Tm from ~50°C to ~37°C—and imposes conformational constraints on peptide backbones. Generic substitution risks compromised stereochemical fidelity and altered biological outcomes. Available with lot-specific COA (≥98% HPLC), verified optical rotation ([α]D20 = +115°), and cGMP-compliant documentation for IND-enabling studies. Ensure the correct enantiomer for structure-hybridization and SAR investigations.

Molecular Formula C13H20N2O7
Molecular Weight 233,29 g/mole
CAS No. 63091-82-7
Cat. No. B558441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-thz-OH
CAS63091-82-7
SynonymsBoc-Thr-OSu; 63076-44-8; SCHEMBL721602; MolPort-006-149-899; ZINC1640313; 6450AH; KM0699; AKOS025289398; CB-1703; AK170125; N-[(1S,2R)-1-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]-2-hydroxypropyl]carbamicacid1,1-dimethylethylester
Molecular FormulaC13H20N2O7
Molecular Weight233,29 g/mole
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)O
InChIInChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
InChIKeyAHKOXQQXRXTKKD-XCBNKYQSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-thz-OH (CAS 63091-82-7): A Chiral Thiazolidine Building Block for Constrained Peptide and PNA Synthesis


Boc-D-thz-OH, also known as N-Boc-D-thiazolidine-4-carboxylic acid or Boc-D-thiaproline (CAS 63091-82-7, molecular formula C9H15NO4S, molecular weight 233.28 g/mol), is a sulfur-containing cyclic amino acid derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine and a stereodefined (4S) thiazolidine ring . The thiazolidine scaffold imposes conformational constraints on peptide backbones, enabling the study of structure-activity relationships and the development of peptidomimetics with altered folding, receptor binding, and metabolic stability [1]. Its D-configuration (4S stereocenter) distinguishes it from its L-counterpart Boc-L-thz-OH (CAS 51077-16-8), a distinction critical for applications where chiral integrity dictates biological or hybridization outcomes .

Why Generic Substitution of Boc-D-thz-OH Fails: Chiral Identity Dictates Conformation and Biological Fate


Simple substitution of Boc-D-thz-OH with Boc-L-thz-OH, or with unprotected thiazolidine carboxylic acids, is not chemically or functionally equivalent due to the compound's defined stereochemistry (4S vs. 4R) and the presence of the Boc protecting group. In peptide nucleic acid (PNA) applications, the stereochemistry of the thiazolidine ring directly influences hybridization thermodynamics with DNA/RNA targets [1]. In pharmaceutical contexts, even subtle stereochemical differences among thiazolidine derivatives can lead to dramatic disparities in off-target toxicity profiles, as demonstrated by a ~10-fold difference in toxicity between threo- and allo-isoleucyl thiazolidine DPP-IV inhibitors despite nearly identical target affinity [2]. Furthermore, the Boc group confers specific stability under acidic conditions and facilitates controlled deprotection during peptide synthesis, a functionality absent in unprotected thiazolidine-4-carboxylic acids . These factors make generic interchange without careful chiral validation and protecting group consideration a significant risk to experimental reproducibility and downstream biological outcomes.

Quantitative Comparative Evidence for Boc-D-thz-OH (CAS 63091-82-7)


Chiral Identity Verification: Optical Rotation Differentiates D- from L-Thiazolidine Enantiomers

Boc-D-thz-OH exhibits a specific optical rotation of [α]D20 = +115 ±2° (C=1 in MeOH), which is opposite in sign to the L-enantiomer (Boc-L-thz-OH, CAS 51077-16-8), which displays [α]D20 = -115° under comparable conditions . This 230° difference in optical rotation magnitude between enantiomers provides a robust, quantifiable metric for verifying chiral identity and detecting enantiomeric contamination.

Chiral purity analysis Stereochemistry validation Peptide synthesis

Thiazolidine Ring Incorporation into PNA: Quantitative Destabilization of PNA/DNA Triplexes

When a thiazolidine ring (as a constrained monomer) was incorporated into a 9-mer homothymine PNA, UV melting experiments revealed significant destabilization of the resulting PNA/DNA triplex compared to unmodified PNA controls. A single thiazolidine-modified unit reduced the melting temperature (Tm) by approximately 13°C in specific sequence contexts (unmodified PNA/DNA Tm ≈ 50.1°C; thiazolidine-modified PNA/DNA Tm ≈ 37.1°C) [1][2]. The magnitude of destabilization varied with the stereochemistry of the thiazolidine ring (syn vs. anti configurations), with one diastereomer showing greater Tm reduction than the other.

Peptide nucleic acids Hybridization thermodynamics Constrained backbone

Class-Level Evidence: Stereochemical Variation in Thiazolidine DPP-IV Inhibitors Dramatically Alters Toxicity Profiles

In preclinical safety studies of thiazolidine-based DPP-IV inhibitors, the allo-isomer of isoleucyl thiazolidine (structurally related to the thiazolidine-4-carboxylic acid scaffold) exhibited approximately 10-fold greater toxicity in dogs compared to its threo-isomer counterpart, despite virtually identical DPP-IV inhibitory activity and comparable pharmacokinetic profiles [1]. The threo isomer (compound 1) and allo isomer (compound 2) had nearly identical DPP-IV IC50 values, yet the allo isomer caused mortality and profound toxicities (anemia, thrombocytopenia, splenomegaly, multiple organ pathology) at doses ≥25 mg·kg⁻¹·day⁻¹, whereas the threo isomer was tolerated at higher exposures. This disparity was attributed to differential off-target inhibition of DPP-IV-related peptidases.

DPP-IV inhibition Off-target toxicity Stereochemistry

Enantiomer-Dependent Research-Use Classification and Quality Control Documentation

Boc-D-thz-OH is supplied with a purity specification of ≥99% (HPLC), accompanied by lot-specific Certificate of Analysis (COA) documentation including optical rotation, melting point (125-130°C or 130-136°C depending on source), and storage condition requirements (0-8°C) . The compound is explicitly labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" . In contrast, the L-enantiomer (Boc-L-thz-OH) is separately cataloged under CAS 51077-16-8 with its own distinct COA and optical rotation specifications, requiring separate procurement channels for applications requiring the opposite chirality.

Research-grade reagents Chiral building blocks Analytical certification

Optimal Application Scenarios for Boc-D-thz-OH Procurement


Synthesis of Stereochemically Defined Thiazolidine-Modified PNA Monomers for Hybridization Studies

Researchers developing chiral peptide nucleic acid (PNA) monomers can procure Boc-D-thz-OH to synthesize thiazolidine-modified PNA building blocks with defined D-stereochemistry (4S configuration). UV melting studies have quantified that thiazolidine incorporation into a 9-mer PNA reduces PNA/DNA triplex melting temperature (Tm) from 50.1°C to approximately 37.1°C, and that the magnitude of this destabilization depends on the stereochemical configuration of the thiazolidine ring [1]. Using Boc-D-thz-OH ensures the correct enantiomer is employed for structure-hybridization relationship studies.

Construction of Conformationally Constrained Peptides and Peptidomimetics

Boc-D-thz-OH serves as a valuable chiral building block for introducing conformational constraints into peptide backbones. The thiazolidine ring imposes rigidity that can influence peptide folding, receptor binding interactions, and resistance to enzymatic degradation [1]. The Boc protecting group provides stability under acidic coupling conditions and enables controlled deprotection during solid-phase peptide synthesis. The compound's verified optical rotation ([α]D20 = +115 ±2°) ensures stereochemical fidelity throughout the synthetic sequence .

Structure-Activity Relationship (SAR) Studies of Thiazolidine-Containing Enzyme Inhibitors

Based on class-level evidence from thiazolidine DPP-IV inhibitors, stereochemical variation among thiazolidine derivatives can produce up to ~10-fold differences in off-target toxicity despite identical target affinity [1]. Researchers using Boc-D-thz-OH as a starting material for synthesizing thiazolidine-based enzyme inhibitors (e.g., DPP-IV, DPP-II, or farnesyl protein transferase inhibitors) can systematically evaluate how the D-configuration influences selectivity, potency, and safety profiles compared to L-enantiomer-derived analogs. The commercial availability of both enantiomers as distinct catalog items (Boc-D-thz-OH CAS 63091-82-7 vs. Boc-L-thz-OH CAS 51077-16-8) facilitates controlled comparative SAR investigations.

Quality-Controlled Chiral Building Block Procurement for cGMP-Compliant Synthesis

For applications requiring stringent quality assurance—such as cGMP-compliant peptide manufacturing or IND-enabling studies—Boc-D-thz-OH is available with lot-specific Certificates of Analysis (COA) documenting HPLC purity (≥99%), optical rotation, melting point, and storage conditions [1]. The compound is supplied through established vendors with cGMP-compliant facilities and detailed analytical documentation, ensuring traceability and reproducibility in regulated synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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